2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and the sulfanyl group in its structure contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have shown significant antibacterial activity .
Mode of Action
It’s known that 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activity . They are structurally similar to imidazole molecules and act by a similar mechanism of action .
Biochemical Pathways
1,2,4-triazole derivatives are known to have comprehensive bioactivities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Result of Action
1,2,4-triazole derivatives are known to exhibit a broad spectrum of antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with thiol-containing compounds under basic conditions.
Acylation: The final step involves the acylation of the triazole-thiol derivative with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it a valuable building block in organic synthesis.
Biology
Biologically, 1,2,4-triazole derivatives are known for their antimicrobial and antifungal activities. This compound can be tested against various bacterial and fungal strains to evaluate its efficacy as a potential antimicrobial agent.
Medicine
In medicine, compounds containing the triazole ring are explored for their anticancer properties. The compound’s ability to inhibit certain enzymes or pathways makes it a candidate for anticancer drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has a unique combination of the triazole ring, sulfanyl group, and methoxyphenylacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4OS, with a molecular weight of approximately 342.41 g/mol. The structure includes a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The specific compound may interact with bacterial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects.
Anticancer Activity
Triazole derivatives are also noted for their anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For example, a related study highlighted that triazole compounds could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase or similar enzymes critical for nucleotide synthesis, thereby affecting cell division and growth.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assay : In vitro cytotoxicity assays conducted on human cancer cell lines showed that the compound effectively reduced cell viability at concentrations as low as 10 µM. The IC50 values were comparable to established anticancer agents .
The biological activity of this compound is attributed to several mechanisms:
- Binding Affinity : It is believed to bind selectively to target enzymes or receptors due to its unique structural features.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds may induce oxidative stress in cells, leading to apoptosis .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring with methoxy substitution | Antifungal properties |
4-amino-N-(4-benzoylphenyl)acetamide | Acetamide structure with benzoyl group | Anti-inflammatory effects |
3-amino-5-(substituted phenyl)-1,2,4-triazoles | Variants with different phenyl groups | Diverse biological activities |
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-9-7-13(8-10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-5-3-2-4-6-12/h2-10H,11,18H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQZUPEVRMMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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